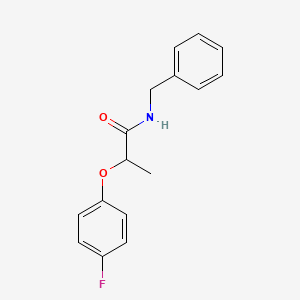

N-benzyl-2-(4-fluorophenoxy)propanamide

Description

N-Benzyl-2-(4-fluorophenoxy)propanamide is a synthetic amide derivative characterized by a benzyl group attached to the nitrogen atom and a 4-fluorophenoxy substituent on the propanamide backbone. This compound is part of a broader class of hybrid molecules designed to optimize pharmacokinetic and pharmacodynamic properties for central nervous system (CNS) disorders .

Properties

IUPAC Name |

N-benzyl-2-(4-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-12(20-15-9-7-14(17)8-10-15)16(19)18-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIKWMLKNOEDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-fluorophenoxy)propanamide typically involves the reaction of benzylamine with 2-(4-fluorophenoxy)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane (DCM) to ensure the purity and yield of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-2-(4-fluorophenoxy)propanamide is primarily investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds. Its applications in medicinal chemistry include:

- Anticonvulsant Activity : Research has indicated that derivatives of N-benzyl compounds exhibit anticonvulsant properties. A study demonstrated that certain N-benzyl-2-acetamidoacetamides effectively reduced seizure activity in animal models, suggesting that modifications to the benzyl structure can enhance therapeutic efficacy .

- Modulation of Glutamate Transporters : A novel study identified (R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide as a potent modulator of the excitatory amino acid transporter 2 (EAAT2). This compound showed promise in treating neurological disorders by increasing glutamate uptake, thus mitigating excitotoxicity associated with conditions like epilepsy .

Neuropharmacological Studies

The neuropharmacological profile of this compound has been explored in various contexts:

- Seizure Models : In vivo studies have shown that this compound can significantly reduce seizure frequency and duration in rodent models. These findings position it as a candidate for further development in treating epilepsy and other seizure disorders .

- Potential for Neurological Disorders : The modulation of glutamate transporters implies a broader application in conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis. The ability to enhance EAAT2 function could provide a neuroprotective effect against neuronal damage .

Data Tables and Case Studies

The following table summarizes key findings from studies involving this compound and its derivatives:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Structural Modifications and Anticonvulsant Efficacy (MES Test ED₅₀ Values)

Key Findings :

- Halogen Substituents : Chloro (Cl) and fluoro (F) groups on the benzyl ring enhance anticonvulsant potency. For example, the 2-fluoro derivative (ED₅₀ = 24.8 mg/kg) outperforms the unsubstituted benzyl analog (ED₅₀ = 38.2 mg/kg), likely due to increased electron-withdrawing effects and improved target binding .

- Chain Length Extension : Butanamide derivatives (e.g., compound 15) show reduced efficacy compared to propanamide analogs, suggesting shorter chains optimize steric compatibility with biological targets .

Physicochemical Properties and SAR Trends

Table 2: Physicochemical Properties of Selected Analogs

Observations :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-(4-fluorophenoxy)propanamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-fluorophenol with 2-bromopropionyl chloride followed by benzylamine substitution. Key parameters include:

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions .

- Catalyst selection : Use N,N-diisopropylethylamine (DIPEA) as a base for improved nucleophilic substitution efficiency .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing N-benzyl-2-(4-fluorophenoxy)propanamide, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use - and -NMR to verify substituent positions. For example, the benzylic CH group appears as a triplet at δ ~4.3 ppm, while the 4-fluorophenoxy protons show splitting patterns consistent with para-substitution .

- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H] at m/z 318.13 (calculated for CHFNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N-benzyl-2-(4-fluorophenoxy)propanamide analogs?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability using LC-MS .

- Data normalization : Express IC values relative to a reference inhibitor (e.g., staurosporine for kinase assays) to minimize inter-lab variability .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, accounting for covariates like solvent polarity .

Q. What computational strategies are effective for predicting the binding affinity of N-benzyl-2-(4-fluorophenoxy)propanamide to target enzymes?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures (PDB: 8QW) to model interactions between the fluorophenoxy moiety and hydrophobic enzyme pockets .

- QSAR modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian 09 calculations to correlate with experimental IC values .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the benzyl group in aqueous vs. membrane environments .

Q. How can researchers design stability studies to evaluate N-benzyl-2-(4-fluorophenoxy)propanamide under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours, monitoring degradation via UPLC-PDA. The benzyl group is prone to oxidative cleavage under acidic conditions, requiring argon shielding .

- Light sensitivity : Use ICH Q1B guidelines to test photostability under UV (320–400 nm) and visible light, noting fluorophenoxy ring stabilization via intramolecular H-bonding .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing N-benzyl-2-(4-fluorophenoxy)propanamide synthesis yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate interactions between temperature (X), catalyst loading (X), and solvent polarity (X). Response surface models can predict optimal conditions (e.g., 60°C, 10 mol% DIPEA, DMF solvent) .

- ANOVA : Identify significant factors (p < 0.05) and refine synthetic protocols using Tukey’s post-hoc test .

Q. How should crystallography be utilized to resolve ambiguities in the solid-state structure of N-benzyl-2-(4-fluorophenoxy)propanamide?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/water, 4:1). The fluorophenoxy group often adopts a planar conformation stabilized by C–H···O interactions, as seen in analogous structures (CCDC 256412) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., F···H interactions contribute ~8% to crystal packing) .

Conflict Resolution & Theoretical Frameworks

Q. How can contradictory results in enzyme inhibition assays be reconciled methodologically?

- Methodological Answer :

- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization (FP) and TR-FRET formats to rule out artifacts .

- Proteomic profiling : Perform kinome-wide screens (e.g., KinomeScan) to identify off-target effects masking primary activity .

Q. What theoretical frameworks guide the design of N-benzyl-2-(4-fluorophenoxy)propanamide derivatives for enhanced bioavailability?

- Methodological Answer :

- Lipinski’s Rule of Five : Prioritize derivatives with molecular weight <500 Da and logP <5. The parent compound (MW 317.3, logP 3.2) complies, but fluorophenoxy substituents may increase topological polar surface area (TPSA >60 Å), requiring prodrug strategies .

- Free-Wilson analysis : Deconstruct SAR data to quantify contributions of benzyl vs. fluorophenoxy moieties to permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.